
4-Pregnen-20,21-diol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-pregnen-20,21-diol-3-one is a 3-oxo Delta(4)-steroid that is pregn-4-en-3-one carrying two hydroxy substituents at positions 20 and 21. It has a role as a bacterial xenobiotic metabolite, an Escherichia coli metabolite and an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor. It is a 3-oxo-Delta(4) steroid, a 20-hydroxy steroid and a 21-hydroxy steroid. It derives from a hydride of a pregnane.
Scientific Research Applications
Endocrinological Applications
4-Pregnen-20,21-diol-3-one plays a crucial role in steroidogenesis and is involved in the metabolism of other steroid hormones. It is primarily produced through the enzymatic reduction of 11-deoxycorticosterone by the enzyme 20α-hydroxysteroid dehydrogenase. This compound has been studied for its effects on adrenal function and its potential implications in various endocrine disorders.
Case Study: Enzymatic Activity
A study demonstrated the kinetic properties of 20α-hydroxysteroid dehydrogenase in mice, revealing that this enzyme catalyzes the conversion of 11-deoxycorticosterone to 4-pregnen-20α,21-diol-3-one efficiently. The findings indicated that variations in enzyme activity could influence steroid hormone levels in the adrenal glands, which are critical for maintaining homeostasis in stress responses and electrolyte balance .
Reproductive Biology
In reproductive biology, this compound has been identified as an important metabolite in various species. Its role as a maturation-inducing steroid (MIS) has been particularly noted in teleost fish.
Case Study: Oocyte Maturation in Fish
Research has shown that 17,20β-dihydroxy-4-pregnen-3-one (closely related to this compound) is crucial for oocyte maturation during the spawning season in fish. The study utilized high-performance liquid chromatography (HPLC) to analyze hormonal changes during different reproductive phases, confirming that elevated levels of these steroids correlate with successful maturation and spawning events .
Biocatalytic Synthesis
The synthesis of this compound through biocatalysis represents a significant advancement in green chemistry. Using recombinant enzymes from microorganisms such as Escherichia coli, researchers have developed methods to produce this compound selectively.
Data Table: Biocatalytic Pathways
This table illustrates how various microorganisms can be employed to synthesize this compound and related compounds through biocatalytic processes.
Pharmacological Potential
The pharmacological implications of this compound are being explored for potential therapeutic uses. Its neuroactive properties suggest it may have applications in treating conditions like anxiety and depression.
Case Study: Neuroactive Properties
Studies have indicated that compounds similar to this compound exhibit anxiolytic effects by modulating GABAergic activity in the brain. This suggests a potential for developing new neurosteroids aimed at treating mood disorders .
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-19,22,24H,3-10,12H2,1-2H3/t15-,16-,17-,18+,19?,20-,21-/m0/s1 |
InChI Key |
ZCFUAGVJMSGCHS-FYGMKCHKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(CO)O)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(CO)O)CCC4=CC(=O)CCC34C |
Synonyms |
4-pregnen-20,21-diol-3-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.